2-Diethylaminomethyl-acrylic acid
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Description
2-Diethylaminomethyl-acrylic acid (DEAA) is a synthetic compound that belongs to the family of acrylic acid derivatives. It has been extensively studied for its potential applications in various fields, including polymer chemistry, drug delivery systems, and biomaterials. The unique chemical structure of DEAA makes it a promising candidate for the development of novel materials with tailored properties.
Scientific Research Applications
Polymerization in Molecular Spaces
2-Diethylaminomethyl-acrylic acid has been explored for its potential in influencing and controlling molecular reaction processes, especially in the field of polymerization. Studies have shown that acrylic acid can be effectively polymerized in novel two-dimensional molecular spaces with regular amino groups, leading to the formation of new organic-inorganic nanocomposite materials. This process suggests a potential for manipulating molecular reactions in structured environments (Yu et al., 2007).
Functionalization of Polyacrylamide Substrates
Research on polyacrylamide, a material commonly used in cell mechanobiology, has been extended to include the functionalization with acrylic acid. This modification allows for covalent bonding with proteins, creating substrates with controlled geometric and mechanical factors influencing cell behavior. This method shows potential for precise control over ligand density and substrate stiffness, crucial in studying cell responses (Poellmann & Wagoner Johnson, 2013).
Flame Retardancy in Polymers
Acrylic acid derivatives, such as acrylic acid-2-[(diethoxyphosphoryl)methylamino] ethyl ester, have been investigated for their role in enhancing flame retardancy in polymers like polyacrylonitrile. The incorporation of phosphorus and nitrogen groups leads to significant improvements in flame resistance, indicating potential applications in materials science for safety-critical environments (Joseph & Tretsiakova-McNally, 2012).
Micelle Formation and Stimuli-Responsive Behavior
Studies on block copolymers incorporating acrylic acid have revealed interesting stimuli-responsive behaviors. These polymers can form micelles responsive to pH and temperature changes, opening avenues for applications in drug delivery systems and other areas where controlled release and environmental responsiveness are essential (André et al., 2005).
Acrylamide Synthesis and Applications
Acrylamide, derived from acrylic acid, is extensively used in producing polymers like polyacrylamide. These polymers find applications in water treatment, paper processing, and mining. Understanding acrylamide's formation and presence in foods and its potential health risks has been a significant area of research (Taeymans et al., 2004).
Photoinitiating Systems for 3D Printing
New derivatives of 2-(diethylamino) have been synthesized for use as photoinitiators in polymerization processes, including 3D printing applications. These systems have shown high efficiency under visible light conditions, suggesting their potential in advanced manufacturing technologies (Hola et al., 2020).
properties
IUPAC Name |
2-(diethylaminomethyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-9(5-2)6-7(3)8(10)11/h3-6H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVORBTXUFAMNBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434064 |
Source
|
Record name | 2-DIETHYLAMINOMETHYL-ACRYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27315-98-6 |
Source
|
Record name | 2-DIETHYLAMINOMETHYL-ACRYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27315-98-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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